

# Pharmacological Profile of FPL 14294: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**FPL 14294**, a cholecystokinin octapeptide (CCK-8) analog, demonstrates a compelling pharmacological profile characterized by enhanced metabolic stability and potent anorectic activity. This technical guide provides a comprehensive overview of the available preclinical data on **FPL 14294**, with a focus on its receptor binding, in vitro and in vivo activity, and the putative signaling pathways involved. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of CCK receptor agonists.

#### Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, playing a significant role in satiety and the regulation of food intake. The therapeutic application of its most active fragment, CCK-8, is hampered by a short biological half-life and poor bioavailability. **FPL 14294**, with the chemical structure [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], was developed as a CCK-8 analog with improved metabolic stability to overcome these limitations. This document details the pharmacological characteristics of **FPL 14294** based on available scientific literature.

# **Receptor Binding Profile**



**FPL 14294** is an agonist at both cholecystokinin receptor subtypes, CCK-A and CCK-B. While specific quantitative binding affinity data such as Ki or IC50 values for **FPL 14294** are not readily available in the public domain, studies have described its affinity as being comparable to that of the endogenous ligand, CCK-8, suggesting it is a non-selective agonist.[1]

Table 1: Receptor Binding Affinity of FPL 14294

| Receptor | Ligand    | Affinity<br>(Qualitative) | Reference |  |
|----------|-----------|---------------------------|-----------|--|
| CCK-A    | FPL 14294 | Comparable to CCK-8       | [1]       |  |
| CCK-B    | FPL 14294 | Comparable to CCK-8       | [1]       |  |

# In Vitro and In Vivo Pharmacology

The pharmacological activity of **FPL 14294** has been evaluated in both in vitro and in vivo models, demonstrating its potency as a CCK receptor agonist.

#### In Vitro Activity: Gallbladder Contraction

In isolated guinea pig gallbladder preparations, **FPL 14294** demonstrated a potency in inducing muscle contraction that was comparable to that of CCK-8.[1] This indicates that the structural modifications in **FPL 14294** do not compromise its ability to elicit a physiological response at the CCK-A receptor, which mediates gallbladder contractility.

Table 2: In Vitro Potency of FPL 14294

| Assay                            | Agonist   | Potency<br>(Qualitative) | Reference |
|----------------------------------|-----------|--------------------------|-----------|
| Isolated Gallbladder Contraction | FPL 14294 | Comparable to CCK-8      | [1]       |

## In Vivo Activity: Anorectic Effects

**FPL 14294** exhibits potent anorectic (appetite-suppressing) activity in rats. Notably, it is significantly more potent than CCK-8 in this regard. The anorectic effects of **FPL 14294** are



mediated through the CCK-A receptor, as they are inhibited by pretreatment with a selective CCK-A antagonist (MK-329) but not by a CCK-B antagonist (L365,260).

A key feature of **FPL 14294** is its efficacy upon intranasal administration, a route where CCK-8 is largely inactive. This suggests enhanced bioavailability and/or stability of **FPL 14294**.

Table 3: In Vivo Anorectic Activity of FPL 14294 in 21-hour Fasted Rats

| Compound  | Route of<br>Administration | Activity                             | Potency vs.<br>CCK-8 | Reference |
|-----------|----------------------------|--------------------------------------|----------------------|-----------|
| FPL 14294 | Intraperitoneal            | Inhibition of 3-<br>hour feeding     | >200x                |           |
| FPL 14294 | Intranasal                 | Anorectic at 5<br>μg/kg              | -                    |           |
| CCK-8     | Intranasal                 | Inactive at doses<br>up to 500 μg/kg | -                    |           |

## **Experimental Protocols**

The following sections describe generalized experimental protocols that are representative of the methods used to characterize the pharmacological profile of **FPL 14294**.

#### In Vitro Gallbladder Contraction Assay

This assay assesses the ability of a compound to induce contraction of gallbladder smooth muscle, a physiological response mediated by CCK-A receptors.

- Tissue Preparation: Gallbladders are excised from euthanized guinea pigs and placed in a Krebs-Ringer bicarbonate solution. The gallbladder is opened, and the mucosal layer is removed. Longitudinal muscle strips of a standardized size are prepared.
- Apparatus Setup: The muscle strips are mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and continuously aerated with 95% O<sub>2</sub> and 5% CO<sub>2</sub>. One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.



- Experimental Procedure: The muscle strips are allowed to equilibrate under a resting tension. Cumulative concentration-response curves are generated by the stepwise addition of the agonist (e.g., **FPL 14294** or CCK-8) to the organ bath. The contractile response is recorded after each addition until a maximal response is achieved.
- Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist. Potency is typically determined by calculating the EC<sub>50</sub> value (the concentration of the agonist that produces 50% of the maximal response).

## In Vivo Anorectic Activity Study in Rats

This protocol is designed to evaluate the appetite-suppressing effects of a test compound following intranasal administration in fasted rats.

- Animal Preparation: Male Sprague-Dawley rats are individually housed and acclimated to the experimental conditions. Prior to the study, rats are fasted for 21 hours with free access to water.
- Drug Administration: A specific volume of the test compound (e.g., **FPL 14294**) or vehicle is administered intranasally to the rats using a micropipette. The rat is gently restrained during the procedure.
- Feeding Measurement: Immediately after drug administration, the rats are presented with a pre-weighed amount of standard laboratory chow. Food intake is measured at specific time points (e.g., 3 hours) by weighing the remaining food.
- Data Analysis: The amount of food consumed by the drug-treated group is compared to the
  vehicle-treated control group. The results are typically expressed as the mean food intake (in
  grams) ± SEM. Statistical analysis is performed to determine the significance of any
  observed reduction in food intake.

# **Signaling Pathways**

While specific signal transduction studies for **FPL 14294** have not been detailed in the available literature, as a CCK receptor agonist, it is presumed to activate the well-established signaling



pathways associated with these G-protein coupled receptors. The anorectic effects of **FPL 14294** are mediated by the CCK-A receptor, which primarily couples to G<del>q/11</del>.



Click to download full resolution via product page

Caption: Putative signaling pathway of **FPL 14294** via the CCK-A receptor.

# **Clinical Development**

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving **FPL 14294**. Its development status is currently unknown.

## Conclusion

**FPL 14294** is a potent, non-selective CCK receptor agonist with significantly enhanced metabolic stability and in vivo anorectic potency compared to CCK-8. Its efficacy via intranasal administration makes it a particularly interesting candidate for further investigation. While the available data provides a strong foundation for its pharmacological profile, further studies are required to elucidate its precise receptor binding affinities and to fully characterize its downstream signaling pathways. The lack of publicly available clinical trial data suggests that its therapeutic development may not have progressed to the clinical stage. Nevertheless, **FPL 14294** remains a valuable tool for preclinical research into the role of the CCK system in appetite regulation and other physiological processes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FPL 14294: a novel CCK-8 agonist with potent intranasal anorectic activity in the rat -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of FPL 14294: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673591#pharmacological-profile-of-fpl-14294]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com